Cas no 1896692-14-0 (Benzeneethanesulfonyl fluoride, 2-fluoro-)

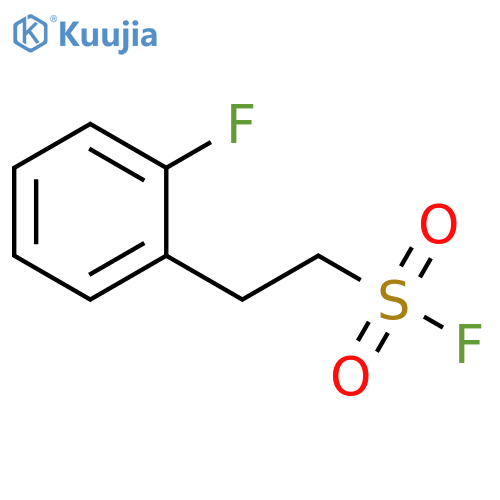

1896692-14-0 structure

商品名:Benzeneethanesulfonyl fluoride, 2-fluoro-

CAS番号:1896692-14-0

MF:C8H8F2O2S

メガワット:206.209728240967

CID:6472902

Benzeneethanesulfonyl fluoride, 2-fluoro- 化学的及び物理的性質

名前と識別子

-

- Benzeneethanesulfonyl fluoride, 2-fluoro-

-

- インチ: 1S/C8H8F2O2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2

- InChIKey: QYOSKYVYVRPFCX-UHFFFAOYSA-N

- ほほえんだ: C1(CCS(F)(=O)=O)=CC=CC=C1F

じっけんとくせい

- 密度みつど: 1.348±0.06 g/cm3(Predicted)

- ふってん: 301.9±25.0 °C(Predicted)

Benzeneethanesulfonyl fluoride, 2-fluoro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-728941-0.25g |

2-(2-fluorophenyl)ethane-1-sulfonyl fluoride |

1896692-14-0 | 95.0% | 0.25g |

$393.0 | 2025-03-11 | |

| Enamine | EN300-728941-2.5g |

2-(2-fluorophenyl)ethane-1-sulfonyl fluoride |

1896692-14-0 | 95.0% | 2.5g |

$838.0 | 2025-03-11 | |

| Enamine | EN300-728941-0.05g |

2-(2-fluorophenyl)ethane-1-sulfonyl fluoride |

1896692-14-0 | 95.0% | 0.05g |

$359.0 | 2025-03-11 | |

| Enamine | EN300-728941-10.0g |

2-(2-fluorophenyl)ethane-1-sulfonyl fluoride |

1896692-14-0 | 95.0% | 10.0g |

$1839.0 | 2025-03-11 | |

| Enamine | EN300-728941-0.1g |

2-(2-fluorophenyl)ethane-1-sulfonyl fluoride |

1896692-14-0 | 95.0% | 0.1g |

$376.0 | 2025-03-11 | |

| Enamine | EN300-728941-0.5g |

2-(2-fluorophenyl)ethane-1-sulfonyl fluoride |

1896692-14-0 | 95.0% | 0.5g |

$410.0 | 2025-03-11 | |

| Enamine | EN300-728941-1.0g |

2-(2-fluorophenyl)ethane-1-sulfonyl fluoride |

1896692-14-0 | 95.0% | 1.0g |

$428.0 | 2025-03-11 | |

| Enamine | EN300-728941-5.0g |

2-(2-fluorophenyl)ethane-1-sulfonyl fluoride |

1896692-14-0 | 95.0% | 5.0g |

$1240.0 | 2025-03-11 |

Benzeneethanesulfonyl fluoride, 2-fluoro- 関連文献

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

1896692-14-0 (Benzeneethanesulfonyl fluoride, 2-fluoro-) 関連製品

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量